molecular formula C14H13FOS B14762710 (4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

(4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14762710
M. Wt: 248.32 g/mol
InChI Key: QWYRMLJLBLZGJI-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 4-(benzyloxy)-2-fluorophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The benzyloxy group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds .

Properties

Molecular Formula

C14H13FOS

Molecular Weight

248.32 g/mol

IUPAC Name

2-fluoro-1-methylsulfanyl-4-phenylmethoxybenzene

InChI

InChI=1S/C14H13FOS/c1-17-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

QWYRMLJLBLZGJI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)OCC2=CC=CC=C2)F

Origin of Product

United States

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